7-(Trifluorometil)quinazolin-4(3H)-ona

Descripción general

Descripción

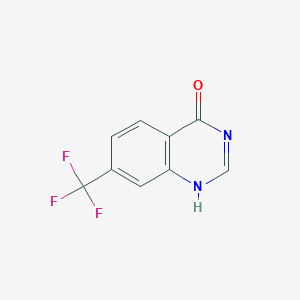

7-(Trifluoromethyl)quinazolin-4(3H)-one is a heterocyclic compound featuring a quinazolinone core substituted with a trifluoromethyl group at the 7-position. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals with potential anticancer, antimicrobial, and anti-inflammatory properties .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

7-(Trifluoromethyl)quinazolin-4(3H)-one has shown promise as a potential anticancer agent . Its derivatives have been investigated for their ability to inhibit key enzymes involved in cancer cell proliferation. Notable studies include:

- Anticancer Activity: Several derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including HepG2 (hepatoma) and MDA-MB-468 (breast cancer), with IC50 values in the low micromolar range, indicating strong potential as anticancer agents.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 0.5 | EGFR inhibition |

| MDA-MB-468 | 0.8 | EGFR inhibition |

| HCT-116 | 0.6 | EGFR inhibition |

Antimicrobial Properties

The compound exhibits notable antimicrobial activity , making it a candidate for developing new antibiotics. Studies have shown that it possesses both antibacterial and antifungal properties:

- Antibacterial Activity: In vitro assays against methicillin-resistant Staphylococcus aureus (MRSA) revealed moderate to significant zones of inhibition .

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

Kinase Inhibition

Recent research indicates that derivatives of this compound can act as inhibitors of various kinases, particularly those involved in cancer signaling pathways:

- Kinase Inhibition: Differential Scanning Fluorimetry (DSF) studies showed that certain derivatives displayed significant temperature shifts, indicative of strong binding interactions with kinases critical in cancer progression.

Case Study 1: Anticancer Efficacy

A study focused on the synthesis of various quinazolinone derivatives, including 7-(trifluoromethyl)quinazolin-4(3H)-one, evaluated their efficacy against different cancer cell lines. The study concluded that the trifluoromethyl group significantly enhances the binding affinity to the epidermal growth factor receptor (EGFR), leading to improved anticancer activity .

Case Study 2: Antimicrobial Synergy

Research examining the antimicrobial properties of quinazolinones indicated that combining 7-(trifluoromethyl)quinazolin-4(3H)-one with existing antibiotics could enhance their effectiveness against resistant strains like MRSA. This synergy was attributed to the ability of the compound to bind to allosteric sites on penicillin-binding proteins, facilitating antibiotic action .

Mecanismo De Acción

Target of Action

The 4(3h)-quinazolinone class of compounds, to which it belongs, has broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory . This suggests that the compound may interact with a variety of biological targets.

Mode of Action

The wide range of applications of 4(3h)-quinazolinones suggests that they may interact with their targets in a variety of ways, potentially altering cellular processes or enzymatic activity .

Biochemical Pathways

Given the broad applications of 4(3H)-quinazolinones, it is likely that multiple pathways could be affected, leading to downstream effects such as antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory activities .

Result of Action

The broad applications of 4(3h)-quinazolinones suggest that they may have a variety of effects at the molecular and cellular level .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)quinazolin-4(3H)-one typically involves a palladium-catalyzed three-component carbonylative reaction. This method utilizes trifluoroacetimidoyl chlorides and amines as starting materials. The reaction proceeds under mild conditions, often at room temperature, and does not require the manipulation of carbon monoxide gas .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using a heterogeneous activated carbon fiber-supported palladium catalyst. This approach offers higher efficiency and allows for the recycling of the catalyst up to five times with minimal loss of activity .

Análisis De Reacciones Químicas

Types of Reactions: 7-(Trifluoromethyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives.

Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly employed.

Major Products: The major products formed from these reactions include various substituted quinazolinones, which can exhibit enhanced biological activities .

Comparación Con Compuestos Similares

Quinazolin-4(3H)-one: Lacks the trifluoromethyl group but shares the quinazolinone core.

2-(Trifluoromethyl)quinazolin-4(3H)-one: Similar structure with the trifluoromethyl group at the 2-position.

4,6,7-Trisubstituted Quinazoline Derivatives: Contain additional substituents that can enhance biological activity.

Uniqueness: 7-(Trifluoromethyl)quinazolin-4(3H)-one is unique due to the presence of the trifluoromethyl group at the 7-position, which imparts distinct electronic and steric properties. This modification can enhance the compound’s binding affinity to molecular targets and improve its pharmacokinetic profile .

Actividad Biológica

7-(Trifluoromethyl)quinazolin-4(3H)-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including anticancer, antimicrobial, and other pharmacological effects, supported by recent research findings and case studies.

Chemical Structure and Properties

7-(Trifluoromethyl)quinazolin-4(3H)-one, with the chemical formula C10H6F3N2O, features a quinazolinone core substituted with a trifluoromethyl group at the 7-position. This structural modification is significant as it influences the compound's biological activity and interaction with various molecular targets.

Anticancer Activity

Recent studies have highlighted the potential of 7-(Trifluoromethyl)quinazolin-4(3H)-one as an anticancer agent. The compound has been evaluated for its inhibitory effects on various cancer cell lines, demonstrating promising results.

Case Studies

- Inhibition of EGFR/VEGFR-2 Kinases : A study synthesized several quinazolin-4(3H)-one derivatives, including those with the trifluoromethyl group, which exhibited dual inhibitory activities against EGFR and VEGFR-2 kinases. Compound 4 from this series showed an IC50 range of 1.50–5.86 μM against HCT-116 cancer cells, comparable to the standard drug sorafenib (IC50 = 5.47–7.26 μM) . Flow cytometric analysis revealed that this compound induced significant apoptosis (46.53%) in treated cells .

- Cytotoxicity Against Breast Cancer : Another study focused on halogen-substituted quinazolinones, including 7-(Trifluoromethyl)quinazolin-4(3H)-one, which demonstrated significant cytotoxic effects against MCF-7 breast cancer cells. The compounds exhibited micromolar range inhibition in vitro, indicating their potential as chemotherapeutic agents .

Antimicrobial Activity

The quinazolinone scaffold is recognized for its antimicrobial properties. Research has shown that derivatives of 7-(Trifluoromethyl)quinazolin-4(3H)-one possess activity against various bacterial strains.

Findings

- Antibacterial Effects : A series of quinazolin-4(3H)-one derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 100 to 400 µg/mL, indicating moderate to good antibacterial activity .

- Mechanism of Action : The mechanism by which these compounds exert their antimicrobial effects often involves the inhibition of DNA gyrase, a critical enzyme for bacterial DNA replication .

Structure-Activity Relationship (SAR)

Understanding the SAR of 7-(Trifluoromethyl)quinazolin-4(3H)-one and its derivatives is crucial for optimizing their biological activity.

| Compound | Substituent | IC50 (μM) | Target |

|---|---|---|---|

| Compound 4 | Trifluoromethyl | 1.50–5.86 | EGFR/VEGFR-2 |

| Compound A3 | Halogen | 10 | PC3 |

| Compound A2 | Halogen | 10 | MCF-7 |

| Compound A1 | Halogen | 12 | HT-29 |

This table summarizes key findings regarding the potency of various derivatives against specific cancer cell lines.

Propiedades

IUPAC Name |

7-(trifluoromethyl)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O/c10-9(11,12)5-1-2-6-7(3-5)13-4-14-8(6)15/h1-4H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQZFZZPLINSJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60562513 | |

| Record name | 7-(Trifluoromethyl)quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16499-58-4 | |

| Record name | 7-(Trifluoromethyl)-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16499-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(Trifluoromethyl)quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical reactions of 7-(Trifluoromethyl)quinazolin-4(3H)-one with sulfur-containing reagents?

A1: Research indicates that 7-(Trifluoromethyl)quinazolin-4(3H)-one derivatives readily react with sulfur-containing reagents like propargyl bromide and various allyl halides. [, ] This reaction leads to the formation of thioethers at the 2-position of the quinazolinone ring. These thioethers serve as valuable precursors for further cyclization reactions. For instance, reacting these thioethers with tellurium tetrahalides produces tellurofunctionalized thiazolinoquinazolines, demonstrating the versatility of these intermediates in constructing diverse heterocyclic systems. []

Q2: How does the structure of the allyl halide influence the cyclization outcome in reactions with 7-(Trifluoromethyl)quinazolin-4(3H)-one derived thioethers?

A2: The presence or absence of substituents on the allyl halide significantly impacts the cyclization pathway. [] When unsubstituted allyl, methallyl, or prenyl halides are employed, the reaction proceeds to form thiazolo[3,2-a]quinazolinium trihalides. Conversely, using cinnamyl halide, which has a phenyl substituent, leads to the formation of thiazino[3,2-a]quinazolinium trihalides. This difference highlights the role of steric and electronic factors in governing the regioselectivity of the halocyclization reaction.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.